Rubidium perchlorate

Description

Contextual Significance of Rubidium Perchlorate (B79767) in Contemporary Chemical Investigations

The significance of rubidium perchlorate in modern chemical research stems from its specific physical and chemical properties. It is utilized as a laboratory chemical and a strong oxidizing agent. ontosight.aifishersci.com In analytical chemistry, this compound is particularly useful because its precipitation can provide an effective method for separating rubidium from elements like strontium. thermofisher.comfishersci.at Furthermore, it is recognized as an accepted weighing form for the quantitative analysis of rubidium. thermofisher.comfishersci.at

Research investigations have also delved into the material properties of this compound, such as its electrical conductivity. Studies have examined the temperature and frequency dependence of its AC electrical conductivity, comparing its behavior to other alkali metal perchlorates like those of potassium and cesium. aip.org Such research contributes to a more unified understanding of defect structures and charge transport mechanisms in this class of materials. aip.org

The compound undergoes thermal decomposition when heated, breaking down into rubidium chloride (RbCl) and oxygen (O₂). wikipedia.orgyou-iggy.com It possesses two polymorphic forms; it crystallizes in an orthorhombic system at temperatures below 279 °C and transitions to a cubic structure above this temperature. wikipedia.org These characteristics make it a subject of interest for studies in solid-state chemistry and materials science.

Overview of Perchlorate Anion Chemistry in Advanced Research Domains

The perchlorate anion (ClO₄⁻) itself is central to numerous advanced research areas due to its unique chemical characteristics. It is the conjugate base of perchloric acid. wikipedia.org A key feature of the perchlorate anion is that while it is thermodynamically a powerful oxidant, it is kinetically slow to react in dilute, cool solutions. wikipedia.orgtera.org

This combination of properties, along with its nature as a weak Lewis base and a very weakly coordinating anion, makes perchlorate salts highly useful in electrochemistry and solution chemistry. wikipedia.org Salts like sodium perchlorate are frequently used as supporting electrolytes because the anion is less likely to form complexes with metal cations being studied, thus minimizing interference. wikipedia.org

In the field of energy storage, the perchlorate anion is being investigated as a promising charge carrier for anion intercalation chemistry in aqueous zinc-graphite dual-ion batteries. nih.gov Its low hydration enthalpy and high solubility are advantageous for this application. nih.gov Research in this area aims to leverage perchlorate intercalation in graphite (B72142) cathodes to develop high-energy rechargeable batteries. nih.gov

Furthermore, the perchlorate anion has significant implications in planetary science, following its detection in the soil of Mars. researchgate.net Its presence has spurred research into the planet's water cycle, the potential for brine formation, and the stability of organic compounds and potential biosignatures in the Martian regolith. researchgate.net

Properties of this compound

The following tables provide key physical and chemical data for this compound.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | RbClO₄ | wikipedia.org |

| Molar Mass | 184.92 g/mol | chemister.ru |

| Appearance | Colorless or white crystalline solid | wikipedia.orgontosight.ai |

| Density | 2.878 g/cm³ (orthorhombic, <279 °C) | wikipedia.org |

| 2.71 g/cm³ (cubic, >279 °C) | wikipedia.org | |

| Melting Point | 281 °C (554 K) | wikipedia.org |

| Boiling Point | 600 °C (873 K) (decomposes) | wikipedia.org |

| Crystal Structure | Orthorhombic (<279 °C) | wikipedia.org |

| Cubic (>279 °C) | wikipedia.org |

Solubility in Water

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 0.5 |

| 8.5 | 0.72 |

| 14 | 0.99 |

| 20 | 1.3 |

| 25 | 1.09 |

| 50 | 3.52 |

| 70 | 6.72 |

| 99 | 17.39 |

| Data sourced from Wikipedia. wikipedia.org |

Structure

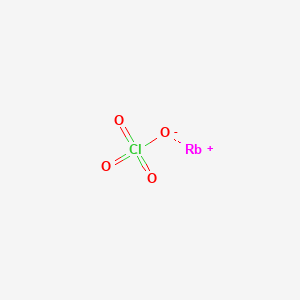

2D Structure

Properties

IUPAC Name |

rubidium(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Rb/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYGGOOZLKJKPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO4, ClO4Rb | |

| Record name | rubidium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884621 | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-42-4 | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques for Rubidium Perchlorate

Disproportionation Reactions in Rubidium Perchlorate (B79767) Synthesis

The primary method for synthesizing rubidium perchlorate through disproportionation involves the thermal decomposition of rubidium chlorate (B79027). A disproportionation reaction is a type of redox reaction where a single element is simultaneously oxidized and reduced. In this specific synthesis, the chlorine atom in the chlorate ion (oxidation state +5) is converted to chlorine in the perchlorate ion (oxidation state +7) and the chloride ion (oxidation state -1).

The reaction can be induced by carefully heating a solution of rubidium chlorate. sciencemadness.orgwikiwand.com This process leads to the formation of this compound, rubidium chloride, and the release of oxygen gas. The balanced chemical equation for this reaction is:

2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g) sciencemadness.org

This thermal method is a direct route to the perchlorate salt from the corresponding chlorate. The process requires careful temperature control, as heating too strongly can lead to the complete decomposition of the perchlorate into the chloride and oxygen. Research into the thermal disproportionation of other alkali metal chlorates, such as mixtures of potassium chlorate and sodium chlorate, has shown that reaction temperatures are typically in the range of 450-500°C.

Exploration of Alternative Synthetic Pathways for Alkali Metal Perchlorates

While disproportionation is a viable route, other synthetic pathways are widely used for the production of alkali metal perchlorates, which could be adapted for this compound. These methods are often preferred for industrial-scale production due to efficiency and product purity. handwiki.org

ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻

This method is advantageous due to the potential for high product purity and operational control. wikipedia.org A direct, single-step process to produce sodium perchlorate from sodium chloride has also been developed. wikipedia.org

Metathesis or Double Decomposition Reactions Once a highly soluble perchlorate, such as sodium perchlorate, is synthesized, it can be used to produce other less soluble alkali metal perchlorates through a metathesis reaction. wikipedia.org This method relies on the differences in solubility between the various alkali metal salts. For instance, potassium perchlorate is commonly produced by reacting a concentrated solution of sodium perchlorate with potassium chloride. wikipedia.org

NaClO₄(aq) + KCl(aq) → KClO₄(s) + NaCl(aq)

Given the solubility characteristics of rubidium salts, a similar pathway could be employed by reacting sodium perchlorate with rubidium chloride. The success of this precipitation method depends on the lower solubility of this compound compared to the other ions remaining in the solution.

Another alternative involves the reaction of perchloric acid with a corresponding metal oxide, hydroxide (B78521), or carbonate. wikipedia.org For this compound, this would involve reacting perchloric acid with rubidium hydroxide or rubidium carbonate:

RbOH(aq) + HClO₄(aq) → RbClO₄(aq) + H₂O(l) Rb₂CO₃(s) + 2 HClO₄(aq) → 2 RbClO₄(aq) + H₂O(l) + CO₂(g)

The following table summarizes these primary synthetic pathways.

Table 1: Comparison of Synthetic Pathways for Alkali Metal Perchlorates

| Synthetic Method | Starting Materials | Key Conditions | Primary Advantages |

|---|---|---|---|

| Thermal Disproportionation | Rubidium Chlorate | Careful heating (e.g., 450-500°C) | Direct conversion from chlorate. |

| Electrochemical Synthesis | Alkali Metal Chlorate (e.g., NaClO₃) or Chloride (NaCl) | Electrolytic cell with specific anodes (Pt, PbO₂), high current density. | High purity, suitable for industrial scale. handwiki.orgwikipedia.org |

| Metathesis Reaction | Soluble Perchlorate (e.g., NaClO₄) and Rubidium Salt (e.g., RbCl) | Aqueous solution, leverages solubility differences. | Simple procedure, effective for salts with low solubility. wikipedia.org |

| Acid-Base Neutralization | Perchloric Acid and Rubidium Base (e.g., RbOH, Rb₂CO₃) | Aqueous reaction. | Straightforward acid-base chemistry. wikipedia.org |

Advanced Purification Strategies for High-Purity this compound Samples

Achieving high purity is essential for many applications of this compound. The most common and effective method for purifying solid crystalline compounds like this compound is recrystallization.

Recrystallization This technique leverages the difference in a compound's solubility in a given solvent at different temperatures. For this compound, water is a suitable solvent. The general process involves:

Dissolving the impure this compound in a minimum amount of hot water to create a saturated solution.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly. As the temperature decreases, the solubility of this compound drops, causing it to crystallize out of the solution in a purer form.

Separating the purified crystals from the cold mother liquor (which retains the majority of the soluble impurities) by filtration.

The effectiveness of this method is directly related to how steeply the solubility of the compound changes with temperature, as illustrated by the data in the following table. sciencemadness.orgwikipedia.org

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 1.09 |

| 10 | 1.19 |

| 20 | 1.55 |

| 30 | 2.2 |

| 40 | 3.26 |

| 50 | 6.27 |

| 80 | 22.0 |

The significant increase in solubility from 1.55 g/100 mL at 20°C to 22.0 g/100 mL at 80°C indicates that recrystallization from water is a highly efficient purification method for this compound. sciencemadness.orgwikipedia.org Multiple recrystallization cycles can be performed to achieve progressively higher levels of purity. nist.gov

Advanced Separation Techniques For removing specific impurities, particularly other alkali metals like potassium or cesium which have similar chemical properties, more advanced methods may be required. Techniques used for purifying other rubidium salts could be adapted, such as fractional crystallization, which separates compounds based on slight differences in solubility through repeated crystallization steps. Another approach involves selective precipitation, where a specific reagent is added to precipitate either the desired compound or the impurity. For instance, in the purification of rubidium from cesium, antimony chloride has been used to selectively precipitate a cesium double salt.

Crystallographic and Structural Elucidation of Rubidium Perchlorate

Determination of Crystal Systems and Lattice Parameters in Rubidium Perchlorate (B79767)

Rubidium perchlorate is known to exist in two different crystal systems depending on the temperature. wikipedia.org At temperatures below 279 °C, it adopts an orthorhombic crystal system. wikipedia.orgwikidata.org The lattice parameters for this phase have been reported as a = 0.927 nm, b = 0.581 nm, and c = 0.753 nm. wikipedia.orgwikiwand.com Another study reports slightly different values of a = 9.252 Å, b = 5.789 Å, and c = 7.472 Å. arizona.edu

Above 279 °C, this compound transitions to a cubic crystal system. wikipedia.orgwikiwand.com In this high-temperature phase, the lattice constant is a = 0.770 nm. wikipedia.orgwikiwand.com Crystallographic studies have identified the space group for the orthorhombic phase as Pbnm, while the high-temperature cubic phase is associated with the space group F43m. govinfo.gov

| Polymorph | Crystal System | Temperature | a | b | c | α, β, γ | Space Group | Source |

|---|---|---|---|---|---|---|---|---|

| Low-Temperature | Orthorhombic | < 279 °C | 0.927 nm | 0.581 nm | 0.753 nm | 90° | Pbnm | wikipedia.orgwikiwand.comgovinfo.gov |

| High-Temperature | Cubic | > 279 °C | 0.770 nm | - | - | 90° | F43m | wikipedia.orgwikiwand.comgovinfo.gov |

Investigation of Polymorphic Forms and Phase Transitions in this compound Crystals

This compound exhibits polymorphism, meaning it can exist in more than one crystal structure. wikipedia.org The transition between its two polymorphic forms, the low-temperature orthorhombic phase and the high-temperature cubic phase, occurs at a temperature of 551-554 K (278-281 °C). wikipedia.orggovinfo.gov This phase transition has been characterized using techniques such as differential thermal analysis (DTA). govinfo.gov The transition is reversible, though some studies have noted a temperature hysteresis, where the transition temperature upon heating is different from that upon cooling. mdpi.com

Advanced X-ray Diffraction Studies for Atomic Arrangement and Bonding

X-ray diffraction (XRD) has been a crucial technique for elucidating the atomic arrangement within the this compound crystal lattice. openmopac.netopenmopac.netunt.edu These studies confirm the positions of the rubidium (Rb⁺) and perchlorate (ClO₄⁻) ions within the unit cell. In the orthorhombic structure, the ions are arranged in a specific, ordered manner. The bonding within this compound is primarily ionic, resulting from the electrostatic attraction between the positively charged rubidium cations and the negatively charged perchlorate anions. journals.co.za The perchlorate ion itself consists of a central chlorine atom covalently bonded to four oxygen atoms in a tetrahedral arrangement.

High-Pressure Crystallography of this compound and Related Perchlorates

The study of materials under high pressure provides insights into their stability and potential phase transformations. While specific high-pressure crystallographic data for this compound is not extensively detailed in the provided search results, the field of high-pressure crystallography has been applied to a wide range of inorganic compounds, including other perchlorates. researchgate.netresearchgate.net Such studies on related materials, like ammonium (B1175870) perchlorate, have revealed pressure-induced phase transitions associated with the rearrangement of hydrogen-bonded networks. researchgate.net Research on rubidium itself has shown complex structural changes under high pressure, indicating that alkali metals can adopt intricate crystal structures under extreme conditions. aps.orgaps.org These findings suggest that this compound might also exhibit interesting structural behavior under high-pressure conditions, a potential area for future research.

Spectroscopic Characterization of Rubidium Perchlorate Systems

Vibrational Spectroscopy: Infrared and Raman Analysis of Rubidium Perchlorate (B79767)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the fundamental vibrational modes of the perchlorate ion (ClO₄⁻) within the rubidium perchlorate crystal lattice.

The perchlorate anion, possessing a tetrahedral (T_d) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. In the solid state, interactions with the rubidium cation and the crystal lattice can lead to shifts in vibrational frequencies and the splitting of degenerate modes.

Infrared and Raman spectroscopy are complementary techniques governed by different selection rules. For a molecule with T_d symmetry, all four modes are Raman active, while only the ν₃ and ν₄ modes are infrared active. However, in the solid phase of this compound, crystal field effects can lower the effective symmetry of the perchlorate ion, causing modes that are typically IR-inactive to appear weakly in the spectrum and degenerate modes to split.

Studies on alkali metal perchlorates have provided a basis for assigning the vibrational modes of this compound. The interaction between the cation and the perchlorate anion is often bidentate, leading to a distortion of the tetrahedral ClO₄⁻ ion and a complete lifting of the degeneracy of the asymmetric modes (ν₃ and ν₄). This results in the appearance of multiple components for these modes in the spectra.

The characteristic vibrational frequencies for the perchlorate ion in this compound are summarized in the table below, based on data from related alkali perchlorate systems.

Table 1: Characteristic Vibrational Modes of the Perchlorate Ion in this compound

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | A₁ | 928 | Symmetric Cl-O stretch |

| ν₂ | E | 476 | Symmetric O-Cl-O bend |

| ν₃ | F₂ | 1122 | Asymmetric Cl-O stretch |

| ν₄ | F₂ | 621 | Asymmetric O-Cl-O bend |

The vibrational spectra of this compound are sensitive to changes in temperature and pressure, which can induce phase transitions and alter the local environment of the perchlorate ions. This compound is known to have two polymorphs: an orthorhombic crystal system below 279 °C and a cubic structure above this temperature. wikipedia.org

Temperature Effects: As the temperature of this compound is increased, changes in the vibrational spectra can be observed. These changes include the broadening of spectral lines and shifts in peak positions. Approaching the orthorhombic-to-cubic phase transition temperature, significant alterations in the spectra are expected, reflecting the change in crystal structure and the local symmetry of the perchlorate ion. Studies on analogous systems show that with increasing temperature, the frequencies of the vibrational modes may decrease slightly due to thermal expansion of the crystal lattice.

Pressure Effects: The application of high pressure to this compound can lead to significant changes in its Raman spectrum. High-pressure Raman spectroscopy studies on similar perchlorate systems have demonstrated that increasing pressure generally causes the vibrational modes to shift to higher frequencies (a "blue shift"). wikipedia.org This is attributed to the compression of the crystal lattice and the shortening of the Cl-O bonds.

Furthermore, high pressure can induce structural phase transitions. These transitions are often evidenced by the appearance of new peaks, the splitting of existing peaks, or discontinuous changes in the frequency-pressure plots of the Raman modes. wikipedia.org The intensities of the Raman peaks can also be significantly altered by pressure, which may be related to pressure-induced changes in the electronic excitation spectrum.

Resonance Spectroscopy Techniques Applied to Perchlorate Systems (e.g., EPR/ESR, NMR)

Resonance spectroscopy techniques, such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), offer insights into the electronic and nuclear environments within a material.

Electron Paramagnetic Resonance (EPR/ESR): EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov In its pure, crystalline form, this compound is a diamagnetic material with no unpaired electrons and is therefore EPR-silent. However, EPR can be a valuable tool for studying defects or radical species that may be introduced into the this compound lattice, for example, through irradiation or doping. If perchlorate radicals (e.g., ClO₄•) are formed, EPR spectroscopy can be used for their detection and characterization. lucideon.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy probes the local chemical environment of specific atomic nuclei. Rubidium has two naturally occurring NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb, both of which are quadrupolar nuclei. wikipedia.org ⁸⁷Rb is generally the preferred nucleus for NMR studies due to its higher sensitivity and narrower signal linewidths compared to ⁸⁵Rb. wikipedia.org

The NMR spectrum of rubidium in this compound would be sensitive to the local symmetry around the Rb⁺ ion. As quadrupolar nuclei, the resonance linewidth of ⁸⁷Rb and ⁸⁵Rb is highly dependent on the symmetry of the electric field gradient at the nucleus. wikipedia.org Any distortion from a perfect cubic symmetry would lead to significant broadening of the NMR signal. Therefore, ⁸⁷Rb NMR could be used to study the local environment of the rubidium cation, investigate phase transitions, and detect changes in the crystal structure.

X-ray Spectroscopic Methods: XPS and XANES for Chemical State Analysis

X-ray spectroscopic techniques are powerful for determining the elemental composition and chemical states of atoms in a material.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information. rsc.org An XPS spectrum of this compound would show characteristic peaks for rubidium (Rb), chlorine (Cl), and oxygen (O). The binding energies of the core-level electrons (e.g., Rb 3d, Cl 2p, O 1s) are sensitive to the chemical environment and oxidation state of the atoms.

For this compound, the Cl 2p spectrum would be characteristic of chlorine in the +7 oxidation state. This would result in a significant shift to higher binding energy compared to chlorides (Cl⁻, -1 oxidation state). Similarly, the O 1s spectrum would be indicative of oxygen bonded to a highly electronegative chlorine atom in a perchlorate anion. The Rb 3d spectrum would correspond to rubidium in the +1 oxidation state. Analysis of these binding energies and any observed chemical shifts can confirm the chemical integrity of the compound and detect any surface contamination or degradation. rsc.org

X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy provides information on the electronic structure and local coordination environment of a specific element by probing the absorption of X-rays near an absorption edge. For this compound, Chlorine K-edge XANES would be particularly informative. The energy and features of the Cl K-edge are highly sensitive to the oxidation state of the chlorine atom. The spectrum for the perchlorate anion would show a pre-edge feature corresponding to the 1s → 3d transition, which is partially allowed due to the mixing of chlorine p-orbitals with metal d-orbitals in the tetrahedral environment. aps.org The position of the absorption edge itself would be at a higher energy for the Cl⁺⁷ in perchlorate compared to chlorine in lower oxidation states, providing a clear fingerprint of the perchlorate species. aps.org

Mössbauer Spectroscopy for Local Structural and Electronic Environments

Mössbauer spectroscopy is a nuclear resonance technique that is highly sensitive to the local chemical environment of specific isotopes. The technique relies on the recoilless emission and absorption of gamma rays by atomic nuclei. However, Mössbauer spectroscopy is limited to elements that possess isotopes with suitable nuclear properties for the effect to be observed.

The naturally occurring isotopes of rubidium, ⁸⁵Rb and ⁸⁷Rb, are not Mössbauer active. Therefore, Mössbauer spectroscopy is not an applicable technique for the direct study of the rubidium cation's local structural and electronic environment in this compound.

Theoretical and Computational Chemistry of Rubidium Perchlorate Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a important tool for investigating the properties of rubidium-containing compounds. researchgate.netnottingham.ac.uk DFT calculations are used to determine the optimized geometries, vibrational frequencies, and electronic properties of molecules. nottingham.ac.ukdergipark.org.tr For instance, in a study of the interaction between the rubidium cation (Rb+) and [2.2.2]paracyclophane, DFT calculations at the ω-B97XD/def2-TZVP level of theory were employed to determine the most probable conformation of the resulting complex. researchgate.net These calculations revealed that the Rb+ cation is located in the cavity of the paracyclophane ligand, coordinated to all three benzene (B151609) rings through cation-π interactions. researchgate.net

Different functionals and basis sets are employed depending on the specific system and properties of interest. The B3LYP functional combined with the 6-31G basis set has been used to optimize the ground state molecular structure and calculate vibrational frequencies of various compounds. dergipark.org.tr For more accurate energy calculations, especially for systems involving non-covalent interactions, dispersion-corrected functionals like ωB97X-D are often utilized. chemrxiv.org The choice of basis set is also crucial, with larger basis sets such as def2-TZVPP generally providing more accurate results. chemrxiv.org

The following table provides an example of DFT-calculated parameters for a rubidium complex:

| Property | Value | Method |

| Rb+ - Centroid Distance | 2.88 Å | ω-B97XD / def2-TZVP |

This table showcases the distance between the rubidium cation and the centroids of the benzene rings in the [Rb(C24H24)]+ complex, as determined by DFT calculations. researchgate.net

Molecular Dynamics and Monte Carlo Simulations for Solution and Solid-State Systems

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of atoms and molecules in various systems, including those containing rubidium perchlorate (B79767). psu.eduresearchgate.netresearchgate.netacs.org These methods provide insights into the dynamic and equilibrium properties of systems at the atomic level.

Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the dynamics of DNA conformational transitions in aqueous rubidium chloride (RbCl) solutions, which shares the same cation as rubidium perchlorate. researchgate.net These simulations have shown that increasing the RbCl concentration can hinder the A-DNA to B-DNA transition. researchgate.net In studies of ion solvation, MD simulations can reveal the structure of solvation shells and the dynamics of ligand exchange. For example, simulations of Rb+ in aqueous ammonia (B1221849) have shown that the ion is preferentially hydrated over being solvated by ammonia. researchgate.net

Monte Carlo (MC) Simulations: MC simulations are particularly useful for studying systems in thermodynamic equilibrium. psu.eduethz.ch They have been used to investigate the thermodynamics of complexation of rubidium ions with crown ethers in different solvents. psu.edu For instance, MC simulations of aqueous 18-crown-6 (B118740) solutions have shown that the crown ether is significantly stabilized by the formation of hydrogen bonds with water molecules. psu.edu In the context of solid-state systems, MC methods are used to generate realistic packing of particles in propellants, which can include oxidizers like ammonium (B1175870) perchlorate, a related compound to this compound. vinca.rs A Monte Carlo charge breeding code has also been developed to model the capture and charge breeding of rubidium ion beams. nih.gov

Computational Modeling of Electronic Structure and Chemical Bonding Characteristics

Computational modeling provides crucial insights into the electronic structure and chemical bonding of this compound. The electronic structure of compressed liquid rubidium has been studied using quantal hypernetted-chain equations, revealing that the effective ion-ion interaction remains largely unchanged under high pressure. aps.org First-principles molecular-dynamics simulations have further shown that with increasing pressure, the electronic structure of liquid rubidium undergoes an s-d transition, where the contribution of the d electronic states near the Fermi level increases. aps.org

The chemical bonding in rubidium compounds is predominantly ionic, with rubidium existing as the Rb+ cation. usgs.gov In this compound, the Rb+ cation is ionically bonded to the perchlorate anion (ClO4-). The perchlorate ion itself is a poor complexing agent due to the even dispersion of its negative charge over the four oxygen atoms, which results in high solubility in both aqueous and non-aqueous media. ca.gov

Ab initio quantum mechanical charge field molecular dynamics simulations have been used to study the solvation of the Rb(I) ion in liquid ammonia. researchgate.net Analysis of the first solvation shell using natural bond orbital (NBO) theory indicates that the Rb(I)-NH3 interaction is weak and primarily electrostatic. researchgate.net

Vibrational Energy Distribution Analysis (VEDA) in this compound Research

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to interpret vibrational spectra by assigning calculated vibrational modes to specific internal coordinates of a molecule, such as bond stretches, angle bends, and torsions. acs.orgresearchgate.net This analysis is often performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), which compute the vibrational frequencies and normal modes of a molecule. dergipark.org.trrsc.org

The VEDA program helps to decompose the potential energy of each vibrational mode into contributions from different internal coordinates, providing a detailed understanding of the nature of the vibrations. acs.orgresearchgate.net This is particularly useful for complex molecules where visual inspection of the normal modes is not sufficient for a clear assignment. researchgate.net The process typically involves optimizing the molecular geometry and calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to the atomic coordinates) at the desired level of theory. acs.org The VEDA software then uses this information to generate and optimize a set of internal coordinates for the Potential Energy Distribution (PED) analysis. acs.org

While direct VEDA studies on this compound are not extensively documented in the provided search results, the methodology is widely applied to various molecules to aid in the assignment of their experimental FT-IR and Raman spectra. dergipark.org.trrsc.orgamazonaws.com For instance, in the study of a copper(II) complex, VEDA4 was used to perform PED calculations and assign the fundamental vibrational modes based on DFT calculations at the B3LYP/6-31G level. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist's perspective on the electronic wavefunction, translating it into the familiar language of lone pairs, bonds, and antibonds. uni-muenchen.deuba.ar This method is used to investigate both intramolecular and intermolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deuba.ar The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.deuba.ar

In the context of rubidium-containing systems, NBO analysis has been employed to understand the nature of bonding and interactions. For example, in a study of the Rb(I) ion solvated in liquid ammonia, NBO analysis of the first solvation shell revealed that the interaction between the rubidium ion and the ammonia ligands is weak and primarily electrostatic in nature. researchgate.net This is quantified by the low stabilization energy of the donor-acceptor ion-ligand interactions and a small Wiberg bond index. researchgate.net

NBO analysis can also provide insights into charge transfer and the formation of coordinate bonds. mdpi.com The analysis identifies the donor NBOs (typically from the ligand) and the acceptor NBOs (typically on the metal center) and calculates the stabilization energy associated with the charge delocalization. mdpi.com While specific NBO studies on this compound were not found in the initial search, the application of NBO analysis to related systems demonstrates its utility in characterizing the electronic interactions within and between molecules. researchgate.netksu.edu.sawisc.edu

Ab Initio Calculations for High-Pressure Behavior

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting and understanding the behavior of materials under high pressure. aps.org For rubidium and its compounds, these calculations have revealed fascinating pressure-induced transformations.

Studies on liquid rubidium have combined picosecond acoustic measurements with ab initio calculations to reveal an electronic-driven liquid-liquid phase transition. aps.org These calculations help to relate the changes in thermoelastic properties to the progressive localization of valence electrons in the pressure range of 6–16 GPa. aps.org At high pressures, liquid rubidium is predicted to form an electride liquid, characterized by the appearance of interstitial quasiatoms localized in the valence electron density. aps.org

First-principles molecular-dynamics simulations have also been used to study the structural and electronic properties of liquid rubidium along its melting curve under high pressure. aps.org These simulations show good agreement with experimental data and indicate a structural change to a denser state, which is linked to an electronic s-d transition. aps.org

In the broader context of alkali metal compounds, ab initio density functional theory calculations have been used to study the structures and evolution of rubidium polyhydrides (RbHn, n>1) under pressure. researchgate.net These calculations predict the stabilization of various phases containing Rb+ cations, H- anions, H2 molecules, and linear H3- species at pressures as low as 2 GPa. researchgate.net While specific ab initio studies on the high-pressure behavior of this compound were not found, research on related scheelite-type compounds like AgReO4 has utilized first-principles calculations to investigate structural, mechanical, and electronic properties as a function of pressure. acs.org Such studies provide a framework for understanding how similar compounds might behave under compression.

Thermal Decomposition and Kinetic Investigations of Rubidium Perchlorate

Mechanistic Studies of Thermal Decomposition in Perchlorate (B79767) Compounds

The thermal decomposition of perchlorate compounds, particularly those with alkali metal and ammonium (B1175870) cations, has been the subject of extensive research. While the specific temperatures and rates may vary, a general mechanistic framework can be described. The decomposition of ammonium perchlorate (AP) is often considered a model system, with its decomposition initiated by proton transfer from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻), forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). sioc-journal.cnosti.gov These products then undergo further reactions.

For alkali metal perchlorates such as rubidium perchlorate, the initial step is believed to be the breaking of a chlorine-oxygen bond within the perchlorate anion (ClO₄⁻). nist.gov The decomposition of this compound yields rubidium chloride (RbCl) and oxygen (O₂) as the final products. wikipedia.orgnist.gov The reaction proceeds through the formation of unstable intermediates, such as chlorate (B79027) (ClO₃⁻) and possibly chlorite (B76162) (ClO₂⁻). nist.govnist.gov

The proposed pathway can be summarized by the following reactions:

Initial Decomposition: RbClO₄ → RbClO₃ + ½ O₂

Intermediate Decomposition: RbClO₃ → RbCl + ³⁄₂ O₂

Studies on similar compounds, like potassium perchlorate (KClO₄), suggest that the rate-determining step at higher temperatures is the loss of a single oxygen atom from the perchlorate ion. nist.gov At lower temperatures, a different mechanism involving the interaction of two adjacent perchlorate ions has been proposed to explain the lower activation energy observed during the initial phases of solid-state decomposition. nist.gov The physical state of the system is also complex, as the decomposition can occur concurrently with the fusion of the salt or its dissolution in the resulting melt, which depends on both the temperature and the extent of the reaction. nist.govnist.gov

Kinetic Analysis of this compound Thermal Degradation

Kinetic studies of this compound's thermal degradation focus on quantifying the rate of decomposition and the energy barriers involved. The decomposition is known to be an exothermic process that occurs during the fusion of the salt. nist.gov

High-temperature kinetic data for this compound decomposition can be described by various rate equations, which consistently yield an Arrhenius activation energy of approximately 293 kJ/mol (70 kcal/mol). nist.gov This high activation energy is consistent with a rate-determining step involving the cleavage of a Cl-O bond to release an oxygen atom. nist.gov

However, at lower temperatures (330–480 °C), a significantly lower activation energy of 192 ± 8 kJ/mol (46.0 ± 1.9 kcal/mol) has been observed for the initial 3% of the decomposition while the salt is still in its solid state. nist.gov This suggests a change in the reaction mechanism between the initial solid-phase decomposition and the subsequent decomposition at higher temperatures in the molten state. nist.gov The characteristics of the solid-phase reaction for this compound have been noted to be similar to those observed for potassium perchlorate. u-szeged.hu

The following table summarizes the reported kinetic parameters for the thermal decomposition of this compound under different conditions.

| Temperature Range (°C) | Decomposition Phase | Activation Energy (Ea) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| > 480 | High-Temperature / Molten State | ~293 kJ/mol (~70 kcal/mol) | Loss of a single oxygen atom from ClO₄⁻. | nist.gov |

| 330–480 | Initial Solid-State (first ~3%) | 192 ± 8 kJ/mol (46.0 ± 1.9 kcal/mol) | Abstraction of O₂ from two adjacent ClO₄⁻ ions. | nist.gov |

Influence of Environmental Parameters on Decomposition Pathways and Products

Environmental parameters can influence the thermal decomposition of perchlorates, although many alkali metal salts show considerable stability.

Atmosphere: For some perchlorate salts, such as barium perchlorate, the initial phase of thermal decomposition has been found to be independent of the ambient gas atmosphere, with identical kinetics observed in a vacuum, under accumulated gaseous products, or in dry air. cdnsciencepub.com While specific studies on this compound are less common, its similarity to other alkali perchlorates suggests that the primary solid- and liquid-phase decomposition mechanisms may not be significantly altered by the presence of an inert atmosphere. u-szeged.hunist.gov However, the presence of reactive gases or moisture could potentially introduce alternative reaction pathways.

Physical Form and Defects: The physical state of the reactant, such as crystal size, defect density, and whether it is in powder or pellet form, can affect the decomposition process. osti.govacs.org For ammonium perchlorate, decomposition is known to initiate at crystalline defects below the surface. acs.org While alkali perchlorates are generally more stable, it is plausible that nucleation of the decomposition reaction could also be influenced by the surface area and defect sites in this compound crystals.

Additives: The presence of impurities or deliberately added substances can catalyze or inhibit decomposition. For instance, the decomposition of ammonium perchlorate is significantly accelerated by the presence of metal oxides. dtic.mil While this compound is a simple salt, any contamination could potentially alter its decomposition kinetics. scbt.com The presence of the decomposition product, rubidium chloride, within the melt could also influence the reaction rate as the decomposition progresses. nist.gov

Solution Chemistry and Electrochemical Behavior of Rubidium Perchlorate

Dissolution Behavior and Ionic Speciation in Diverse Solvent Systems

As a salt composed of a Group 1 alkali metal and the perchlorate (B79767) anion, rubidium perchlorate is a crystalline solid that is highly soluble in water. americanelements.com In aqueous solutions, it dissociates into its constituent ions: the rubidium cation (Rb⁺) and the perchlorate anion (ClO₄⁻). The dissolution process in water is endothermic, as evidenced by its increased solubility at higher temperatures. wikipedia.org Information regarding its solubility in non-aqueous or diverse solvent systems is not widely documented in readily available literature. thermofisher.com

The perchlorate anion is known for its high solubility and mobility in aqueous environments, largely due to its limited tendency to adsorb to most surfaces. ca.gov

Below is a table detailing the solubility of this compound in water at various temperatures.

| Temperature (°C) | Solubility (g / 100 g of H₂O) |

| 0 | 0.53 |

| 10 | 0.77 |

| 20 | 1.09 |

| 25 | 1.33 |

| 30 | 1.62 |

| 40 | 2.30 |

| 50 | 3.22 |

| 60 | 4.40 |

| 70 | 5.85 |

| 80 | 7.70 |

| 90 | 10.10 |

| 100 | 18.0 fishersci.at |

| Data sourced from Wikipedia wikipedia.org and Thermo Fisher Scientific fishersci.at. |

Electrochemical Reduction Mechanisms of the Perchlorate Anion

The perchlorate anion is thermodynamically a potent oxidizing agent, with chlorine in its highest oxidation state (+7). ca.gov However, it is kinetically stable and unreactive towards most reducing agents in dilute and cold solutions due to a high activation energy barrier for its reduction. ca.gov

Electrochemical methods can be employed to reduce the perchlorate ion. The reduction mechanism is highly dependent on the electrode material (cathode). ca.govsciencemadness.org

Ineffective Electrodes : Platinum cathodes have been shown to cause no measurable removal of perchlorate. researchgate.net

Moderately Effective Electrodes : Nickel and glassy carbon electrodes show a marginal ability to reduce perchlorate. researchgate.net

Effective Electrodes : More significant reduction has been reported for a variety of other cathodes, including titanium, ruthenium, and mercury film electrodes. ca.govsciencemadness.orgresearchgate.netresearchgate.net The reduction can be catalyzed by the presence of other species; for instance, at a mercury cathode, the reduction is more rapid when catalyzed by molybdenum(IV). sciencemadness.org

The efficiency of the reduction can be inhibited by the presence of other ions. In studies using ruthenium electrodes, chloride ions were found to exert an inhibiting effect on the perchlorate reduction process due to competitive adsorption onto the electrode surface. researchgate.net

Table of Electrode Materials for Perchlorate Reduction

| Electrode Material | Effectiveness in Perchlorate Reduction | Notes |

|---|---|---|

| Platinum | Ineffective researchgate.net | No measurable removal observed. researchgate.net |

| Nickel | Marginal researchgate.net | Slight increase in reduction observed over time. researchgate.net |

| Glassy Carbon | Marginal researchgate.net | Similar to nickel in effectiveness. researchgate.net |

| Titanium | Effective ca.gov | Used in studies of electrochemical reduction. ca.gov |

| Ruthenium | Effective researchgate.net | Subject to inhibition by competitive adsorption of ions like Cl⁻. researchgate.net |

| Mercury (Hg) Film | Effective sciencemadness.orgresearchgate.net | Reduction can be catalyzed by Molybdenum(IV). sciencemadness.org |

Influence of Ionic Strength and pH on this compound Solution Dynamics

Ionic Strength : The ionic strength of a solution, a measure of the total concentration of ions, can influence reaction rates and equilibria through a phenomenon known as the kinetic salt effect. quora.com However, for certain equilibrium reactions where the reactants and products have the same charge, the effect of ionic strength may not be significant. oup.com In studies of rubidium adsorption, the presence of other ions like Na⁺ (which contributes to ionic strength) was found to have little effect on the process. researchgate.net

pH : The pH of a solution is a critical factor influencing surface chemistry and adsorption processes. ca.govnih.gov this compound is a salt of a strong acid (perchloric acid) and a strong base (rubidium hydroxide). Therefore, the speciation of the Rb⁺ and ClO₄⁻ ions themselves is not directly affected by changes in pH within typical aqueous ranges. However, the dynamics of a this compound solution can be indirectly influenced by pH through its effect on other materials present in the system. For instance, the surface charge of potential adsorbents is often pH-dependent, which in turn affects the adsorption of ions like perchlorate from the solution. ca.govnih.gov

Advanced Analytical Methodologies for Perchlorate Detection and Quantification

Chromatographic Techniques: Ion Chromatography (IC) and Liquid Chromatography (LC)

Chromatographic methods are the cornerstone of modern perchlorate (B79767) analysis, offering high sensitivity and the ability to separate perchlorate from complex sample matrices.

Ion chromatography (IC) with suppressed conductivity detection is a widely used and approved method for perchlorate determination in aqueous samples. waters.com The development of IC methods has focused on enhancing sensitivity, reducing analysis time, and overcoming interferences from common anions.

Key aspects of IC method development include:

Column Technology: The choice of the stationary phase is critical. High-capacity anion exchange columns, such as the Dionex IonPac AS16, are often employed to achieve good resolution of perchlorate from other ions. thermofisher.com

Eluent Composition: The mobile phase, typically a hydroxide (B78521) or carbonate/bicarbonate eluent, is optimized to control the retention time of perchlorate and other anions. Gradient elution can be used to improve separation in complex matrices.

Suppression: Chemical or electrolytic suppression is essential to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. Modern electrolytic suppressors offer lower baseline noise and improved sensitivity. thermofisher.com

Sample Preconcentration: To achieve low detection limits, online preconcentration techniques are often used. This involves loading a large volume of the sample onto a concentrator column, which retains the perchlorate while allowing the bulk of the sample matrix to pass through. researchgate.net This technique significantly improves detection sensitivity, allowing for the analysis of trace-level perchlorate. researchgate.netnih.gov

A significant challenge in IC analysis is interference from high concentrations of matrix ions like chloride, sulfate (B86663), and carbonate, which can co-elute with or cause tailing that obscures the perchlorate peak. thermofisher.com Online sample pretreatment cartridges, such as those containing barium, silver, and hydrogen-form resins (e.g., OnGuard II Ba/Ag/H), can be used to remove these interfering ions before analysis. nih.gov

For even greater selectivity and sensitivity, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice. waters.com Electrospray ionization (ESI) is the most common interface, as it is well-suited for ionizing polar, water-soluble anions like perchlorate. acs.org

The core of the LC-MS/MS method is the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For perchlorate, the primary transition monitored is the loss of an oxygen atom from the perchlorate ion (ClO₄⁻ → ClO₃⁻). researchgate.netamericanlaboratory.com

Key features of LC-MS/MS for perchlorate analysis include:

High Selectivity: MRM provides a high degree of specificity, as it is unlikely that another compound in the sample will have the same precursor ion, product ion, and retention time as perchlorate. acs.org This selectivity is crucial for distinguishing perchlorate from isobars, such as the ³⁴S isotope of sulfate (H³⁴SO₄⁻), which can interfere in some MS-based methods. waters.comamericanlaboratory.com

Confirmation of Identity: The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) provides a powerful tool for confirming the presence of perchlorate. The transition for the ³⁷Cl isotope (¹⁰¹ClO₄⁻ → ⁸⁵ClO₃⁻) is monitored alongside the ³⁵Cl transition (⁹⁹ClO₄⁻ → ⁸³ClO₃⁻). The ratio of the signals for these two transitions should match the known isotopic ratio of chlorine, providing high confidence in the identification. americanlaboratory.comacs.org

Low Detection Limits: LC-MS/MS methods can achieve exceptionally low detection limits, often in the sub-parts-per-billion (ppb) or nanogram-per-liter (ng/L) range. acs.orgresearchgate.netnih.gov Method detection limits as low as 0.007 µg/L in deionized water have been reported. nih.gov

Internal Standards: To correct for matrix effects and variations in instrument response, an isotopically labeled internal standard, such as ¹⁸O-enriched perchlorate (Cl¹⁸O₄⁻), is often used. researchgate.netnih.govnih.gov

Reversed-phase LC columns have also been successfully used for perchlorate analysis by LC-MS/MS, offering an alternative to traditional ion exchange chromatography. acs.orgnih.gov These methods often require sample pretreatment to remove high concentrations of common anions that can cause ion suppression in the ESI source. acs.org

Isotopic Ratio Analysis for Perchlorate Source Discrimination (e.g., Chlorine and Oxygen Stable Isotopes)

A major advancement in perchlorate analysis has been the use of stable isotope ratio analysis to distinguish between different sources of perchlorate contamination. acs.orgusgs.gov Perchlorate has both natural and synthetic origins, and their isotopic signatures can be distinct. usgs.govserdp-estcp.mil This "isotope forensics" approach relies on measuring the ratios of stable isotopes of chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁶O and ¹⁷O/¹⁶O). acs.orgusgs.gov

Synthetic Perchlorate: Synthetic perchlorates are typically produced through the electrolysis of sodium chloride. The isotopic composition of synthetic perchlorate generally reflects the isotopic composition of the chlorine source material, with δ³⁷Cl values often clustering around 0 ± 2‰. acs.org The oxygen in synthetic perchlorate originates from the water used in the electrolytic process, resulting in characteristic δ¹⁸O values. acs.org

Natural Perchlorate: Natural perchlorate, such as that found in the Atacama Desert of Chile and used in nitrate (B79036) fertilizers, is formed through atmospheric processes. usgs.gov This results in a distinct isotopic signature, characterized by significantly negative δ³⁷Cl values (as low as -14.5‰) and a mass-independent fractionation of oxygen isotopes, leading to a positive Δ¹⁷O value. acs.org Indigenous natural perchlorate found in arid regions of the United States also exhibits these unique isotopic characteristics. usgs.govusgs.gov

Biodegradation of perchlorate can alter its isotopic composition, but it does so in a predictable way. acs.orgnih.gov During microbial reduction, perchlorate containing the lighter isotopes (³⁵Cl and ¹⁶O) is degraded more rapidly, leading to an enrichment of the heavier isotopes (³⁷Cl and ¹⁸O) in the remaining perchlorate. The ratio of the enrichment factors for oxygen and chlorine isotopes (ε¹⁸O/ε³⁷Cl) is relatively constant at approximately 2.5, providing a way to identify and quantify biodegradation. serdp-estcp.milacs.orgnih.gov

The combination of chlorine and oxygen isotope analysis provides a robust framework for distinguishing between synthetic and natural perchlorate sources and for assessing the extent of natural attenuation in the environment. serdp-estcp.milresearchgate.net

Table 1: Typical Isotopic Signatures for Different Perchlorate Sources

| Source | δ³⁷Cl (‰) | δ¹⁸O (‰) | Δ¹⁷O (‰) | Reference |

|---|---|---|---|---|

| Synthetic Perchlorate | -3.1 to +1.6 | -24.8 to -12.5 | Near 0 | acs.org |

| Atacama (Chilean) Perchlorate | -14.5 to -9.2 | -9.3 to -2.2 | +7.9 to +10.5 | acs.org |

| Indigenous Natural Perchlorate (U.S.) | Variable, often negative | Positive | Positive | usgs.govusgs.gov |

Electrochemical Sensing and Ion-Selective Electrode (ISE) Development for Perchlorate

Electrochemical methods, particularly potentiometry using ion-selective electrodes (ISEs), offer a rapid, low-cost, and portable means of perchlorate analysis. ntsensors.comtera.org The development of perchlorate ISEs has a long history, with ongoing research focused on improving sensitivity, selectivity, and durability. tera.org

A perchlorate ISE typically consists of a membrane that selectively binds perchlorate ions. This binding event generates a potential difference across the membrane that is proportional to the logarithm of the perchlorate concentration in the sample.

Key components and developments in perchlorate ISEs include:

Ionophores: The selectivity of the electrode is determined by the ionophore incorporated into the membrane. Various compounds have been used as ionophores, including large organic cations like crystal violet and organometallic complexes. tsijournals.comaau.edu.et More recently, supramolecular anion receptors like bambusurils have been shown to bind perchlorate with very high affinity and selectivity. mdpi.comresearchgate.net

Membrane Matrix: The ionophore is typically embedded in a plasticized polymer matrix, such as polyvinyl chloride (PVC). tsijournals.commdpi.comrsc.org

Solid-Contact Materials: To create more robust, all-solid-state electrodes, researchers have developed solid-contact ISEs that eliminate the need for an internal reference solution. Conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are often used as the solid-contact material, providing a stable potential transduction layer. mdpi.com

Perchlorate ISEs can achieve detection limits in the micromolar (10⁻⁶ M) range and exhibit a near-Nernstian response over several orders of magnitude of concentration. tera.orgmdpi.com While they may not reach the ultra-low detection limits of LC-MS/MS, their ease of use and rapid response make them suitable for screening and field monitoring applications. ntsensors.com The performance of these electrodes can be characterized by their linear range, slope, and selectivity coefficients, which quantify their response to interfering anions. mdpi.comresearchgate.net

Interference Effects and Matrix Challenges in Perchlorate Analytical Methods

A major challenge in perchlorate analysis is overcoming interferences from the sample matrix, which can affect the accuracy and precision of the measurement. researchgate.netnih.gov These challenges are present across all analytical techniques.

In LC-MS/MS: The primary matrix effect is ion suppression in the electrospray ionization source. acs.org High concentrations of co-eluting ions can compete with perchlorate for ionization, leading to a reduction in the perchlorate signal. acs.org This can be a significant issue in complex matrices like biological fluids or food extracts. nih.gov The use of an internal standard that is chemically similar to the analyte (e.g., Cl¹⁸O₄⁻) is essential to compensate for these effects. nih.gov Chromatographic separation to resolve perchlorate from the bulk of the matrix ions and sample cleanup procedures are also critical. acs.orgthermofisher.com

In Electrochemical Sensing (ISEs): The main challenge is interference from other anions that have a similar size, shape, and charge to perchlorate, such as iodide, nitrate, and thiocyanate. ntsensors.commdpi.com The selectivity of the ISE for perchlorate over these interfering ions is a key performance metric. mdpi.com The development of highly selective ionophores is crucial for minimizing these interferences. researchgate.net

The analysis of perchlorate in complex samples like food, soil, and biological tissues presents additional challenges due to the presence of organic matter and the need for efficient extraction procedures. researchgate.netnih.govthermofisher.com

Gravimetric Methods for Perchlorate Quantification

Gravimetric analysis is a classical analytical technique that relies on the precipitation of the analyte from solution, followed by filtration, drying, and weighing of the precipitate. sciencemadness.org While not as sensitive as modern instrumental methods, gravimetric analysis can be highly accurate and is useful for the analysis of concentrated perchlorate solutions or for the characterization of perchlorate-containing materials. iaea.orgmurdoch.edu.auclu-in.org

Several precipitating agents have been used for the gravimetric determination of perchlorate:

Potassium Salts: The low solubility of potassium perchlorate (KClO₄) in ethanol (B145695) forms the basis of a simple gravimetric method. iaea.orgmurdoch.edu.au Precipitation is induced by adding a potassium salt, such as potassium acetate, to an ethanol solution of the perchlorate sample. iaea.orgmurdoch.edu.au This method is effective provided the water content in the precipitating medium is low (≤ 5 vol%). iaea.orgmurdoch.edu.au

Tetraphenylarsonium Chloride: This reagent, (C₆H₅)₄AsCl, forms a highly insoluble precipitate with perchlorate, (C₆H₅)₄AsClO₄. sciencemadness.orguni.edu It is an effective precipitant even in the presence of ions that interfere with other methods. uni.edu

Tetra-n-pentylammonium Bromide: This compound has also been proposed as a precipitating agent for perchlorate, offering quantitative precipitation in neutral, acidic, and basic media. acs.org

Nitron: Nitron, an organic base, was one of the first organic reagents used for the gravimetric determination of perchlorate. tera.orgsciencemadness.org However, its solutions are not very stable, and nitrate can interfere with the analysis. sciencemadness.org

Gravimetric methods are generally less suited for trace analysis due to the solubility of the precipitate, which limits the lowest quantifiable concentration. However, for samples with higher concentrations of perchlorate, they provide a reliable and accurate means of quantification. iaea.orguni.edu

Applications of Rubidium Perchlorate in Advanced Materials Science

Incorporation of Rubidium in Solid-State Materials for Specific Functionalities

Rubidium perchlorate (B79767) can serve as a source of rubidium for its incorporation into various solid-state materials, imparting specific and desirable functionalities. nih.gov The unique properties of the rubidium ion, such as its large ionic radius and high reactivity, make it a valuable component in the design of advanced materials. nih.govazom.com

Recent research has highlighted the potential of rubidium in developing high-performance oxide-ion conductors. A novel rubidium-containing oxide, Rb₅BiMo₄O₁₆, was discovered to have exceptionally high conductivity, which is attributed to a low activation energy and structural features like a large free volume. sciencedaily.com Such materials are promising for applications in solid oxide fuel cells (SOFCs), contributing to the advancement of clean energy technologies. sciencedaily.com

Another significant application is in the field of ionic conductors for energy storage. The compound rubidium silver iodide (RbAg₄I₅) exhibits the highest known room temperature ionic conductivity of any ionic crystal, a property that is exploited in the development of thin-film batteries. nih.govwikipedia.org

Furthermore, rubidium is used to create specialized optical glasses and has been investigated for use in thermoelectric generators. nih.govrsc.org In nanotechnology, rubidium-containing bioactive glass nanoparticles have been synthesized for potential use in bone regeneration applications, and rubidium-doped nanoparticles have been studied for their biomedical effects. dergipark.org.tr The synthesis of materials like pure rubidium ferrite (B1171679) (RbFeO₂) demonstrates how rubidium can be incorporated to create materials with specific magnetic properties for various technological applications. researchgate.net

Design and Characterization of Rubidium-Containing Functional Materials

The design of functional materials containing rubidium involves various synthesis techniques, and their subsequent characterization is crucial to understanding their properties. For example, rubidium ferrites (RbFeO₂) have been synthesized using solution-based combustion methods with different organic fuels, a choice that significantly influences the resulting particle size and magnetic properties. researchgate.net

The characterization of these materials employs a range of analytical techniques. X-ray diffraction (XRD) is used to confirm the crystal structure and phase formation. researchgate.netresearchgate.net Electron microscopy, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provides insights into the morphology and porous structure of the synthesized materials. researchgate.netacs.org For magnetic materials like rubidium ferrites, a Vibrating Sample Magnetometer (VSM) is used to record the magnetic hysteresis loop and determine properties like saturation magnetization. researchgate.net

In the context of separating and enriching rubidium from sources like brine, novel materials such as ion-imprinted polymers (IIPs) and composite adsorption membranes have been designed. acs.orgmdpi.com For instance, a new type of Rb(I) ion imprinting material was prepared using methacrylic acid as a functional monomer and benzo-12-crown-4-ether as a ligand to better fix the rubidium template ions. acs.org The characterization of such materials involves Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups and thermal gravimetric analysis (TGA) to assess stability. acs.org

Research into Electro-Optic and Dielectric Applications of Perchlorate-Based Compounds

The perchlorate anion is a component of various compounds that exhibit interesting electro-optic and dielectric properties, making them candidates for advanced electronic devices. Research in this area often focuses on organic-inorganic hybrid perchlorate salts.

Several perchlorate-based compounds have been identified as having switchable dielectric properties. For example, tetrapropylammonium (B79313) perchlorate undergoes reversible phase transitions that allow its dielectric function to be switched between low and high states, suggesting potential applications in sensors and actuators. rsc.orgrsc.orgresearchgate.net Similarly, piperidine-4-ylmethanaminium perchlorate is a molecular ferroelectric that displays a significant dielectric anomaly at its phase transition temperature, making it suitable for switchable dielectric devices. scilit.com

Perchlorate-containing materials are also investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov Compounds like 4-methoxyanilinium (B12549976) perchlorate and 2-cyanopyridinium perchlorate have been synthesized and studied for their second and third-order NLO properties. nih.govresearchgate.net The suitability of these materials for NLO applications is often evaluated by calculating their hyperpolarizability. researchgate.net

Furthermore, studies on the electrical conductivity of alkali metal perchlorates, including rubidium perchlorate, provide fundamental data on ion transport in these solids. aip.org Research has also shown that perchlorate ions can be used to dope (B7801613) zinc oxide (ZnO) thin films, enhancing their optoelectronic properties for potential use in devices. researchgate.net

Environmental Research on Perchlorate Anion Remediation Methodologies

Bioremediation of Perchlorate (B79767): Microbial Degradation Mechanisms

Bioremediation has emerged as a highly effective and often preferred method for perchlorate remediation because it results in the complete and irreversible degradation of the perchlorate anion into harmless chloride and oxygen. mdpi.compsu.edu This process leverages the metabolic activity of specific microorganisms.

A diverse group of bacteria, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), are capable of using perchlorate as a terminal electron acceptor in anaerobic respiration. mdpi.comasm.org These microorganisms are phylogenetically diverse and have been found to be widely distributed in the environment, often enriched at sites of perchlorate contamination. psu.eduacs.orgacs.org

The ability to reduce perchlorate is not confined to a single genus; researchers have identified this capability in numerous bacteria. cluin.org Many of these organisms can be stimulated to degrade perchlorate in-situ simply by adding an appropriate electron donor, such as acetate, lactate, or ethanol (B145695). acs.org

Examples of Identified Perchlorate-Reducing Bacteria:

| Genus/Species | Key Characteristics |

| Dechloromonas sp. | Well-studied perchlorate reducers, including strains like RCB and CKB. nih.gov |

| Azospira suillum | A known perchlorate-reducing organism. nih.gov |

| Sedimenticola selenatireducens | Capable of degrading aromatic compounds using perchlorate as the electron acceptor. asm.org |

| Dechlorosoma sp. | Includes strains like KJ, which have demonstrated perchlorate-degrading activity. cluin.orgnih.gov |

The microbial degradation of perchlorate occurs via a highly conserved two-step enzymatic pathway that takes place in the periplasm of the bacterial cell. mdpi.comresearchgate.net

Reduction of Perchlorate to Chlorite (B76162): The first step is catalyzed by the enzyme perchlorate reductase (Pcr) . This complex enzyme, encoded by the pcrABCD gene cluster, reduces perchlorate (ClO₄⁻) first to chlorate (B79027) (ClO₃⁻) and subsequently to chlorite (ClO₂⁻). mdpi.comnih.gov This reduction requires an electron donor. psu.edu

Dismutation of Chlorite: The resulting chlorite is a toxic intermediate that is rapidly detoxified by the enzyme chlorite dismutase (Cld) . mdpi.compsu.edu This unique enzyme, encoded by the cld gene, catalyzes the disproportionation of chlorite (ClO₂⁻) into two non-toxic end products: harmless chloride (Cl⁻) and molecular oxygen (O₂). mdpi.comasm.orgnih.gov

This biogenic production of oxygen under anaerobic conditions is a unique feature of this metabolic pathway. mdpi.com

Ion Exchange Resins for Perchlorate Sequestration and Recovery

Ion exchange (IX) is a leading technology for removing perchlorate from water, particularly for drinking water treatment. nih.govclu-in.orgpurolite.com The process utilizes synthetic, strongly basic anion exchange resins that have a higher affinity for perchlorate than for other common anions like sulfate (B86663) and nitrate (B79036). nih.gov

In a typical IX system, contaminated water flows through a column packed with resin beads. The perchlorate anions in the water are adsorbed onto the positively charged functional groups of the resin, displacing less harmful ions, such as chloride, into the treated water. nih.govclu-in.org

A primary challenge with ion exchange is the management of the spent resin. nih.gov Due to the very high affinity of the resins for perchlorate, regeneration using conventional sodium chloride brine is often inefficient and costly. nih.gov This has led to two main operational approaches:

Single-Use Resins: The spent resin is disposed of and replaced. This is a common approach due to its operational simplicity. purolite.com

Regenerable Resins: Research has focused on developing more effective regeneration techniques. One novel method involves using a solution of ferric chloride and hydrochloric acid to form tetrachloroferrate (FeCl₄⁻) anions. nih.gov These anions can effectively displace the bound perchlorate, allowing the resin to be reused and concentrating the perchlorate into a smaller waste volume. nih.govclu-in.org Studies have shown that this method can achieve nearly 100% recovery of the ion exchange sites. nih.gov

Electrochemical Reduction Techniques for Perchlorate Degradation

Electrochemical reduction is an emerging technology that offers the advantage of converting the toxic perchlorate anion directly into the non-toxic chloride ion. researchgate.net This process uses an electric potential to drive the reduction reaction.

The electrochemical degradation of perchlorate has been studied using various electrode materials, including rhodium (Rh), platinum (Pt), titanium (Ti), and nickel (Ni). researchgate.netiapchem.org The effectiveness of the reduction depends on factors such as the electrode material, the applied potential, and the presence of catalysts. ijitee.orgresearchgate.net The goal is to facilitate the transfer of electrons to the perchlorate ion, overcoming its kinetic stability to break it down. iapchem.org

Researchers have explored different electrochemical approaches:

Direct Electrochemical Reduction: Applying a potential at a cathode to directly reduce perchlorate. researchgate.net

Electrocatalytic Reduction: Using electrode materials that also act as catalysts to lower the activation energy of the reduction reaction. hnu.edu.cn

Bioelectrochemical Systems (BES): These systems use an electrode as the primary electron donor to facilitate microbial perchlorate reduction, combining biological and electrochemical processes. iapchem.org One study isolated a Dechlorospirillum strain capable of reducing perchlorate using an electrode as the sole electron donor. iapchem.org

While promising, challenges remain in optimizing the process for cost, efficiency, selectivity, and stability of the electrode materials. iapchem.orgijitee.org

Phytoremediation Processes for Perchlorate Mitigation: Mechanisms of Plant Uptake and Transformation

Phytoremediation is a cost-effective, plant-based approach for cleaning up soils and water contaminated with perchlorate. cluin.orgclu-in.org Plants can absorb, accumulate, and in some cases, transform perchlorate. epa.govca.gov The primary mechanisms involved are phytoaccumulation, phytodegradation, and rhizodegradation.

Phytoaccumulation: Plants take up perchlorate from the soil and water through their root systems and accumulate it in their tissues, such as leaves and branches. clu-in.orgca.gov The rate of uptake is often correlated with the plant's transpiration rate. cluin.org This process removes the contaminant from the soil, but the harvested plant material may require proper disposal to prevent re-release into the environment. ca.gov

Phytodegradation: Some plants possess internal enzymatic pathways that can slowly break down the absorbed perchlorate within their tissues. clu-in.orgca.gov This process transforms the perchlorate into other substances.

Rhizodegradation: This is often the most significant and rapid mechanism for perchlorate breakdown in phytoremediation systems. ca.gov The rhizosphere—the soil region directly surrounding the plant roots—is rich in organic compounds (root exudates) and supports a large population of microorganisms. clu-in.org These conditions create an ideal anaerobic environment for perchlorate-reducing bacteria, which use the root exudates as an electron donor and the perchlorate as an electron acceptor, breaking it down into chloride and oxygen. ca.govclu-in.org In this sense, the plants act as facilitators for microbial degradation. cluin.org

Research has shown that various plant species, including hybrid poplars and willows, are capable of remediating perchlorate through these combined processes. cluin.orgclu-in.org

Academic Laboratory Safety Protocols and Best Practices for Rubidium Perchlorate Research

Oxidizer Safety and Incompatibility Considerations in Laboratory Environments

Rubidium perchlorate (B79767) is a strong oxidizer and can cause or intensify fires, particularly when it comes into contact with combustible materials or reducing agents. nih.gov Oxidizers are substances that readily react with most organic materials or reducing agents without needing an external energy source, posing a significant fire hazard. nih.gov They can increase the flammability range of chemicals, causing them to ignite more easily. nih.gov

It is crucial to be aware of the incompatibilities of rubidium perchlorate to prevent violent reactions, fires, or explosions. nih.gov A thorough review of the Safety Data Sheet (SDS) is essential before working with this compound to understand its specific incompatibilities. nih.gov

Table 1: General Incompatibilities for Oxidizers like this compound

| Incompatible Material Class | Examples | Potential Hazard |

|---|---|---|

| Flammable and Combustible Materials | Organic solvents, paper, wood, oils, grease, cloth, leather, sugar | Can be ignited or caused to explode by static sparks, friction, or shock. nih.govwikipedia.org |

| Reducing Agents | Lithium aluminium hydride, sodium borohydride, sulfuric acid, sulfur, carbon | Can generate heat and potentially gaseous products, leading to pressurization and possible combustion. nih.govwikipedia.org |

| Acids | Strong acids like nitric acid, sulfuric acid, and hydrochloric acid | Violent reactions can occur. nih.govnih.gov |

| Organic Compounds | Alcohols, acetic anhydride, diethyl ether, formaldehyde, glycerine, glycols, ketones | Can form unstable and explosive perchlorate esters or react explosively. wikipedia.orgfishersci.comwikipedia.org |

| Powdered Metals | Aluminum, magnesium | May lead to explosive reactions. wikipedia.org |